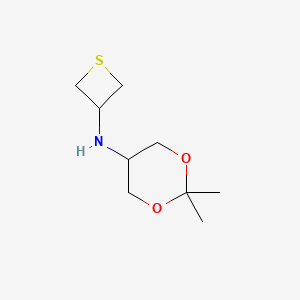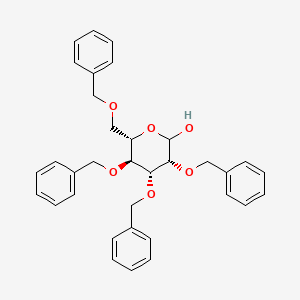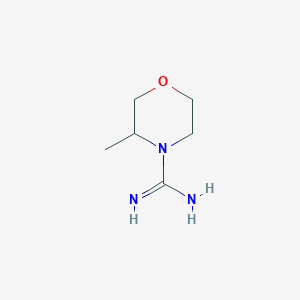
D-myo-Inositol 3,4,5-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol 3,4,5-triphosphate: is a member of the inositol phosphate family, which plays a crucial role in cellular signaling. It is a structural analog of D-myo-Inositol 1,4,5-triphosphate and is involved in various biological processes, including the regulation of intracellular calcium levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-myo-Inositol 3,4,5-triphosphate can be synthesized through the phosphorylation of D-myo-Inositol. The process involves the use of specific reagents and catalysts to introduce phosphate groups at the 3, 4, and 5 positions of the inositol ring. The reaction typically requires controlled conditions, including temperature and pH, to ensure the correct placement of the phosphate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually produced in a lyophilized powder form for ease of storage and handling .
Analyse Des Réactions Chimiques
Types of Reactions: D-myo-Inositol 3,4,5-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Introduction of phosphate groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Phosphorylation: Uses reagents like phosphoric acid and catalysts under controlled pH and temperature conditions.
Hydrolysis: Typically involves water and acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Phosphorylation: Produces various phosphorylated derivatives.
Hydrolysis: Results in the formation of inositol and phosphate ions.
Oxidation and Reduction: Leads to the formation of oxidized or reduced inositol derivatives.
Applications De Recherche Scientifique
D-myo-Inositol 3,4,5-triphosphate is widely used in scientific research due to its role in cellular signaling. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates.
Biology: Studies on intracellular calcium signaling and its effects on cellular functions.
Medicine: Research on its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mécanisme D'action
D-myo-Inositol 3,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and gene expression. The compound interacts with molecular targets such as the inositol trisphosphate receptor, which plays a key role in calcium signaling pathways .
Comparaison Avec Des Composés Similaires
- D-myo-Inositol 1,4,5-triphosphate
- D-myo-Inositol 1,3,4,5-tetraphosphate
- L-α-Phosphatidyl-D-myo-inositol 3,4,5-triphosphate
Comparison: D-myo-Inositol 3,4,5-triphosphate is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. While D-myo-Inositol 1,4,5-triphosphate is more potent in initiating calcium release, this compound has a lower affinity for the inositol trisphosphate receptor, making it less effective in calcium signaling. its structural uniqueness allows it to participate in different signaling pathways and regulatory mechanisms .
Propriétés
Formule moléculaire |
C6H15O15P3 |
|---|---|
Poids moléculaire |
420.10 g/mol |
Nom IUPAC |
[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m1/s1 |
Clé InChI |
GKDKOMAJZATYAY-WWHKVMGRSA-N |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)






![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)

